REACTION_CXSMILES
|
[BH4-].[Li+].[CH:3]1[N:7]2[C:8]3[C:13]([N:14]=[CH:15][C:6]2=[N:5][C:4]=1[C:16](OCC)=[O:17])=[CH:12][CH:11]=[CH:10][CH:9]=3.Cl.C(=O)([O-])[O-].[Na+].[Na+]>O1CCCC1>[CH:3]1[N:7]2[C:8]3[C:13]([NH:14][CH2:15][C:6]2=[N:5][C:4]=1[CH2:16][OH:17])=[CH:12][CH:11]=[CH:10][CH:9]=3 |f:0.1,4.5.6|
|
Name
|
|
Quantity
|
2.8 g
|
Type
|
reactant
|
Smiles
|
[BH4-].[Li+]
|
Name
|
|
Quantity
|
10 g
|
Type
|
reactant
|
Smiles
|
C1=C(N=C2N1C1=CC=CC=C1N=C2)C(=O)OCC
|
Name
|
|
Quantity
|
230 mL
|
Type
|
solvent
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C([O-])([O-])=O.[Na+].[Na+]
|
Type
|
CUSTOM
|
Details
|
the mixture was stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
at reflux for 18 hours
|
Duration
|
18 h
|
Type
|
CUSTOM
|
Details
|
to react with the boron complex
|
Type
|
EXTRACTION
|
Details
|
The mixture was extracted with ethyl acetate
|
Type
|
CUSTOM
|
Details
|
the organic phase was evaporated to dryness
|
Name
|
|
Type
|
product
|
Smiles
|
C1=C(N=C2N1C1=CC=CC=C1NC2)CO
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 5.9 g | |
YIELD: CALCULATEDPERCENTYIELD | 70.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |